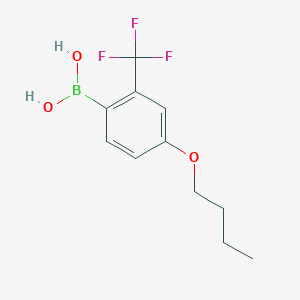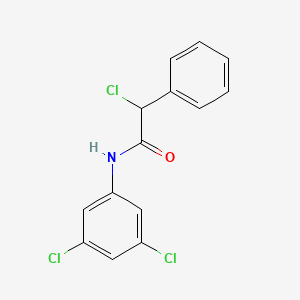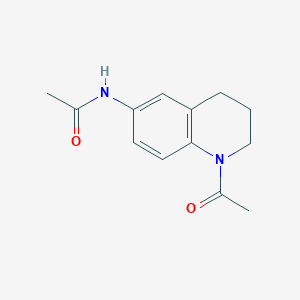
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinoline derivatives are generally aromatic and may exhibit varying degrees of polarity and solubility depending on their functional groups .科学的研究の応用
1. Anticancer Potential
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide derivatives have been explored for their anticancer properties. A study found that certain derivatives showed significant antiproliferative activities against various human cancer cell lines, including lung carcinoma, hepatoma, and gastric cancer, highlighting their potential in cancer therapy (Chen et al., 2013). Another research demonstrated the synthesis of related compounds and their positive effects on human breast cancer and cervix cancer cell lines (Marganakop et al., 2013).
2. Cell Cycle Arrest and Cell Death Induction
Research has indicated that certain this compound derivatives can induce cell death in cancer cells by causing G2/M phase cell cycle arrest. This finding suggests a mechanism through which these compounds might exert their anticancer effects (Shyamsivappan et al., 2022).
3. Structural and Physicochemical Properties
Studies on the structural aspects of related quinoline amide derivatives reveal insights into their molecular arrangements and properties. For instance, the self-assembly of certain derivatives through weak interactions can give rise to specific geometrical structures, which could be relevant in understanding their biological activities (Kalita & Baruah, 2010).
4. Applications in Tuberculosis Treatment
Derivatives of this compound have shown promise in the treatment of tuberculosis. Some compounds were active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents (Pissinate et al., 2016).
5. Fluorescence and Sensing Applications
Certain derivatives based on the quinoline platform have been developed as fluorescent sensors. These compounds can display high selectivity and sensitivity, with potential applications in distinguishing between different metal ions, such as cadmium and zinc, which could have implications in environmental monitoring and analytical chemistry (Zhou et al., 2012).
作用機序
将来の方向性
The future research directions for “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-12-5-6-13-11(8-12)4-3-7-15(13)10(2)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLNJHZOQTGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)
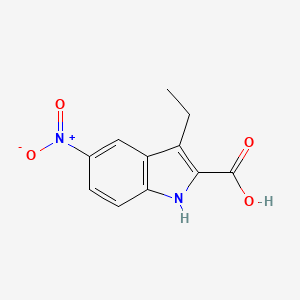


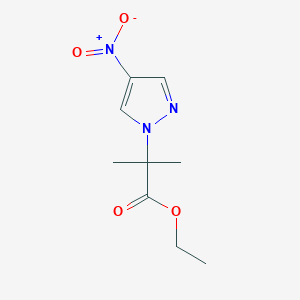
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)
